molecular formula C16H11N5O4S2 B3006773 2,4-dioxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide CAS No. 899946-05-5

2,4-dioxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide

Cat. No.: B3006773
CAS No.: 899946-05-5
M. Wt: 401.42
InChI Key: DPPMYWONTKUJQZ-UHFFFAOYSA-N
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Description

2,4-dioxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is a useful research compound. Its molecular formula is C16H11N5O4S2 and its molecular weight is 401.42. The purity is usually 95%.
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Scientific Research Applications

Phosphoinositide 3-Kinase Inhibition

This compound has shown promising results as a phosphoinositide 3-kinase (PI3K) inhibitor. A study revealed that these thiazolo[5,4-b]pyridine analogues, including the specific compound , demonstrated potent PI3K inhibitory activity. The structural analysis indicated that the sulfonamide functionality is crucial for PI3Kα inhibitory action, leading to nanomolar IC50 values for certain variants (Xia et al., 2020).

Quantum Chemical and Biological Studies

Computational quantum chemical studies have been conducted on similar Uracil-5-Tertiary Sulfonamides. These studies provide insights into the chemical properties and potential biological applications of these compounds, including their pharmacokinetic properties, drug-likeness, bioactivity scores, and other important parameters (Gaurav & Krishna, 2021).

Anticancer Applications

Research has indicated that certain derivatives of tetrahydropyrimidine, which include similar sulfonamide moieties, exhibit anticancer activities. These compounds were evaluated for their efficacy against specific cancer cell lines, showing moderate cytotoxicity and potential as anticancer agents (Redda & Gangapuram, 2007).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2,4-dioxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide' involves the reaction of a thiazolo[5,4-b]pyridine derivative with a tetrahydropyrimidine-5-sulfonamide derivative, followed by oxidation and sulfonation reactions.", "Starting Materials": [ "3-amino-2-(2-pyridyl)thiazolo[5,4-b]pyridine", "1,2,3,4-tetrahydro-5-sulfamoyl-2,4-dioxopyrimidine", "Oxidizing agent (e.g. hydrogen peroxide)", "Sulfonating agent (e.g. sulfuric acid)" ], "Reaction": [ "Step 1: React 3-amino-2-(2-pyridyl)thiazolo[5,4-b]pyridine with 1,2,3,4-tetrahydro-5-sulfamoyl-2,4-dioxopyrimidine in the presence of a suitable solvent and a base (e.g. triethylamine) to form the desired compound.", "Step 2: Oxidize the compound obtained in step 1 using an oxidizing agent (e.g. hydrogen peroxide) to form the corresponding sulfone derivative.", "Step 3: Sulfonate the sulfone derivative obtained in step 2 using a sulfonating agent (e.g. sulfuric acid) to form the final product." ] }

CAS No.

899946-05-5

Molecular Formula

C16H11N5O4S2

Molecular Weight

401.42

IUPAC Name

2,4-dioxo-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-1H-pyrimidine-5-sulfonamide

InChI

InChI=1S/C16H11N5O4S2/c22-13-12(8-18-16(23)20-13)27(24,25)21-10-4-1-3-9(7-10)14-19-11-5-2-6-17-15(11)26-14/h1-8,21H,(H2,18,20,22,23)

InChI Key

DPPMYWONTKUJQZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CNC(=O)NC2=O)C3=NC4=C(S3)N=CC=C4

solubility

not available

Origin of Product

United States

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